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Compound of Interest

Compound Name: (S)-2-(Chloromethyl)pyrrolidine

CAS No.: 179116-00-8

Cat. No.: B063740

Get Quote

The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that holds a privileged

position in medicinal chemistry and drug discovery.[1][2][3] Its prevalence is not coincidental;

the non-planar, sp³-hybridized nature of the scaffold allows for a three-dimensional exploration

of chemical space, which is critical for precise interactions with biological targets like enzymes

and receptors.[2] Over half of all small-molecule drugs contain a nitrogen heterocycle, with

pyrrolidines being among the most common.[1] Furthermore, the presence of stereogenic

centers in substituted pyrrolidines makes them invaluable as chiral building blocks for the

enantioselective synthesis of pharmaceuticals, where a single enantiomer is often responsible

for the desired therapeutic effect while the other may be inactive or even harmful.[1][2]

(S)-2-(Chloromethyl)pyrrolidine, typically handled as its more stable hydrochloride salt, is a

premier example of such a chiral synthon. Derived from the naturally abundant amino acid (S)-

proline, it provides a robust and stereochemically defined starting point for introducing a

pyrrolidine moiety into a target molecule. The chloromethyl group serves as a reactive handle,

an electrophilic site poised for nucleophilic substitution, enabling chemists to forge new carbon-

heteroatom or carbon-carbon bonds with confidence that the stereocenter at C2 remains intact.

This guide offers a comprehensive overview of the synthesis, properties, reactivity, and
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applications of (S)-2-(chloromethyl)pyrrolidine for researchers, scientists, and drug

development professionals.

Physicochemical and Spectroscopic Properties
Accurate characterization is the bedrock of chemical synthesis. (S)-2-
(Chloromethyl)pyrrolidine hydrochloride is typically a white to off-white solid.[4][5] Its key

properties are summarized below.

Property Value Source

Chemical Formula C₅H₁₁Cl₂N [4]

Molecular Weight 156.05 g/mol [4]

CAS Number 35120-33-3 [4]

Appearance White to off-white solid [4][5]

SMILES C1CCCl.Cl [4]

InChI Key
VUPPBVWIHXLFSE-

UHFFFAOYSA-N
[5]

Spectroscopic data is essential for confirming the identity and purity of the compound after

synthesis or before use in a subsequent reaction. While specific shifts can vary based on

solvent and concentration, typical ¹H and ¹³C NMR features would include signals

corresponding to the pyrrolidine ring protons and carbons, as well as the distinct signal for the

chloromethyl group's protons and carbon.

Synthesis and Chiral Integrity
The primary and most cost-effective route to (S)-2-(chloromethyl)pyrrolidine begins with the

chiral pool starting material, (S)-proline. The stereochemical integrity of the final product is

directly inherited from this precursor. The general synthetic strategy involves two key

transformations: reduction of the carboxylic acid and subsequent chlorination of the resulting

primary alcohol.

Logical Workflow for Synthesis
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The synthesis is a classic example of chiral pool synthesis, where an enantiomerically pure

natural product is converted into a desired target molecule, preserving its chirality.

(S)-Proline
(Chiral Pool)

Reduction
(e.g., LiAlH₄, BH₃)

(S)-Prolinol

Chlorination
(e.g., SOCl₂, PCl₅)

(S)-2-(Chloromethyl)pyrrolidine
Hydrochloride

Click to download full resolution via product page

Caption: Synthetic pathway from (S)-proline to the target hydrochloride salt.

Experimental Protocol 1: Synthesis of (S)-2-
(Chloromethyl)pyrrolidine HCl from (S)-Prolinol
This protocol describes the conversion of commercially available (S)-prolinol to the target

compound. The use of thionyl chloride (SOCl₂) is a common and effective method for this

transformation.
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Causality: Thionyl chloride reacts with the primary alcohol of (S)-prolinol to form a chlorosulfite

intermediate. The nitrogen of the pyrrolidine can act as an internal nucleophile, but protonation

under the acidic conditions generated (HCl is a byproduct) keeps it as an ammonium salt,

allowing the chloride ion to attack the carbon in an Sₙ2 fashion, displacing the chlorosulfite

group and inverting the stereochemistry if the reaction were to occur at a chiral center.

However, the reaction is at a primary, non-chiral CH₂OH group, so the stereochemistry of the

C2 position of the pyrrolidine ring is preserved. The final product is isolated as the

hydrochloride salt due to the presence of excess HCl.

Step-by-Step Methodology:

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize HCl and

SO₂ byproducts), add (S)-prolinol (1.0 eq) and a suitable anhydrous solvent like

dichloromethane (DCM) or chloroform. Cool the flask to 0 °C in an ice bath.

Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.2 - 1.5 eq) dropwise via the

dropping funnel to the stirred solution. The addition should be controlled to manage the

exothermic reaction and gas evolution.

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to

room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the

reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully

consumed.

Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully evaporate

the solvent and excess thionyl chloride under reduced pressure. The resulting crude solid or

oil is the hydrochloride salt.

Purification: Recrystallize the crude product from a suitable solvent system, such as

ethanol/ether or isopropanol, to yield pure (S)-2-(chloromethyl)pyrrolidine hydrochloride as

a white crystalline solid.

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and

mass spectrometry. The optical purity can be confirmed by chiral HPLC analysis after

conversion to a suitable derivative (e.g., an amide).
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Key Reactions and Applications in Drug Discovery
The utility of (S)-2-(chloromethyl)pyrrolidine lies in its ability to act as an electrophile in

nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the

facile introduction of the chiral pyrrolidinyl-methyl moiety.

General Reaction Scheme: Nucleophilic Substitution
A wide variety of nucleophiles can be employed to displace the chloride, including amines,

thiols, and carbanions, making it a versatile building block for constructing more complex

molecules.

Reactants

Products

(S)-2-(Chloromethyl)pyrrolidine

Substituted Product

  Sₙ2 Reaction

Nucleophile (Nu:⁻)
(e.g., R₂NH, RSH, RO⁻)

Chloride Ion (Cl⁻)

Click to download full resolution via product page

Caption: General Sₙ2 reaction of (S)-2-(chloromethyl)pyrrolidine.

Application in Pharmaceutical Synthesis
The chiral pyrrolidine motif is a key component in numerous FDA-approved drugs.[3] For

example, optically active 1-substituted 2-(aminomethyl)pyrrolidines are critical intermediates for

antipsychotic drugs like Levosulpiride.[6] The synthesis of such intermediates often involves the
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reaction of a primary or secondary amine with a synthon like (S)-2-(chloromethyl)pyrrolidine.

This building block is instrumental in the synthesis of various classes of drugs, including

antiviral agents for Hepatitis C and inhibitors of enzymes like dipeptidyl peptidase-4 (DPP-4) for

diabetes.[7]

Experimental Protocol 2: N-Alkylation of a Secondary
Amine
This protocol provides a representative example of how to use (S)-2-
(chloromethyl)pyrrolidine HCl to alkylate a nucleophile.

Causality: The reaction is a standard bimolecular nucleophilic substitution (Sₙ2). A base is

required to deprotonate the hydrochloride salt of the starting material, freeing the pyrrolidine

nitrogen, and also to neutralize the HCl generated during the alkylation of the nucleophilic

amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is

ideal to avoid competition with the primary nucleophile. A polar aprotic solvent like DMF or

acetonitrile facilitates the Sₙ2 reaction by solvating the cations without strongly solvating the

nucleophile.

Step-by-Step Methodology:

Reactant Preparation: In a round-bottom flask, dissolve the secondary amine nucleophile

(1.0 eq) and (S)-2-(chloromethyl)pyrrolidine hydrochloride (1.1 eq) in anhydrous

dimethylformamide (DMF).

Base Addition: Add a suitable non-nucleophilic base, such as triethylamine (TEA) (2.5 eq), to

the mixture. The excess base ensures the deprotonation of both the pyrrolidine salt and the

ammonium salt formed from the nucleophile.

Reaction Conditions: Stir the mixture at 60-80 °C. The elevated temperature is often

necessary to drive the reaction to completion, especially if the nucleophile is not highly

reactive. Monitor the reaction by TLC or LC-MS.

Aqueous Work-up: After the reaction is complete, cool the mixture to room temperature and

pour it into water. Extract the aqueous phase with an organic solvent like ethyl acetate (3x).
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Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Final Purification: Purify the crude product using column chromatography on silica gel to

obtain the desired tertiary amine.

Characterization: Confirm the structure, purity, and stereochemical integrity of the final

product using NMR, mass spectrometry, and chiral HPLC.

Safety and Handling
As with all reactive chemical reagents, proper safety precautions are paramount when handling

(S)-2-(chloromethyl)pyrrolidine and its precursors or reagents used in its synthesis.

Hazard Class Precautionary Measures

Corrosive

Causes skin and eye irritation/burns. Wear

appropriate personal protective equipment

(PPE), including gloves, lab coat, and safety

goggles/face shield.[8]

Harmful if Swallowed/Inhaled

Use only in a well-ventilated area, preferably a

chemical fume hood.[8] Avoid breathing dust or

vapors.

Reactive

Thionyl chloride reacts violently with water. All

syntheses involving it must be conducted under

anhydrous conditions. The reaction is

exothermic and produces toxic gases (HCl,

SO₂).

Storage

Store in a cool, dry, well-ventilated place in a

tightly sealed container.[9][10] Store away from

incompatible materials such as strong oxidizing

agents and bases.[8]

Emergency Procedures:
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Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove

contaminated clothing.[8]

Eye Contact: Immediately rinse eyes cautiously with water for several minutes. Remove

contact lenses if present and easy to do. Continue rinsing and seek immediate medical

attention.[8]

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Call a

poison center or doctor if you feel unwell.[8]

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[8]

Conclusion
(S)-2-(Chloromethyl)pyrrolidine is a cornerstone chiral building block in modern organic and

medicinal chemistry. Its straightforward synthesis from the chiral pool, combined with the

reliable reactivity of the chloromethyl group, provides a powerful tool for introducing a

stereodefined pyrrolidine moiety into complex molecules. Its successful application in the

synthesis of a wide array of biologically active compounds and approved drugs underscores its

importance.[3][7] For the research scientist, a thorough understanding of its synthesis,

reactivity, and handling is essential for leveraging its full potential in the design and

development of next-generation therapeutics.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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